Phenyl(2,4,6-trimethylphenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2,4,6-trimethylphenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group and a 2,4,6-trimethylphenyl group attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(2,4,6-trimethylphenyl)phosphinic acid typically involves the reaction of phenylphosphonic dichloride with 2,4,6-trimethylbenzaldehyde under alkaline conditions. The reaction proceeds through a substitution condensation reaction, followed by oxidation using an oxidant in the presence of a catalyst . The process can be summarized as follows:
Substitution Condensation Reaction: Phenylphosphonic dichloride reacts with ethanol to form an intermediate.
Condensation Reaction: The intermediate reacts with 2,4,6-trimethylbenzaldehyde under alkaline conditions.
Oxidation: The final product is obtained by oxidizing the intermediate using an oxidant and a catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate additional purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(2,4,6-trimethylphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine.
Substitution: The phenyl and 2,4,6-trimethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the phosphinic acid moiety.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl or 2,4,6-trimethylphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl(2,4,6-trimethylphenyl)phosphinic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
Wirkmechanismus
The mechanism of action of phenyl(2,4,6-trimethylphenyl)phosphinic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and exhibit catalytic activity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: Similar in structure but contains an ethyl ester group instead of a phosphinic acid moiety.
Phenyl(2,4,6-trimethylbenzoyl)phosphinic acid ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
Phenyl(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
142087-69-2 |
---|---|
Molekularformel |
C15H17O2P |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
phenyl-(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C15H17O2P/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,16,17) |
InChI-Schlüssel |
JQDWJUPAOJYKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.